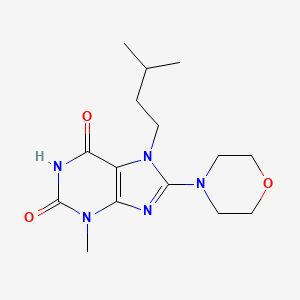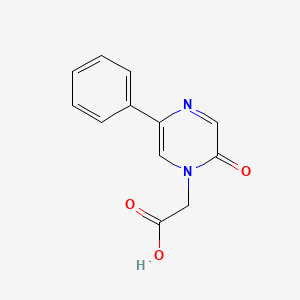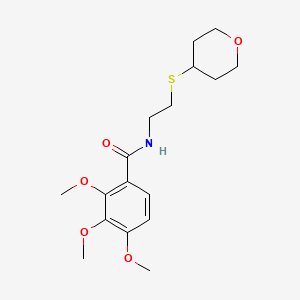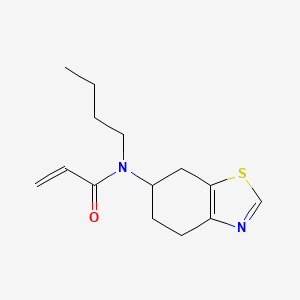
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide, also known as NS8593, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent. NS8593 is a positive allosteric modulator of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a role in various physiological processes such as osmoregulation, mechanosensation, and inflammation.
Mécanisme D'action
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide acts as a positive allosteric modulator of the TRPV4 ion channel. This means that it enhances the activity of the channel by binding to a site on the channel that is distinct from the channel's pore. TRPV4 channels are involved in various physiological processes such as osmoregulation, mechanosensation, and inflammation. By modulating the activity of TRPV4 channels, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide can affect these processes.
Biochemical and Physiological Effects:
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to have various biochemical and physiological effects. In animal models, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to reduce pain sensitivity, improve endothelial function, and reduce blood pressure. Additionally, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to reduce inflammation in the gut and improve gut barrier function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide is that it is a specific modulator of the TRPV4 ion channel, which allows for targeted modulation of this channel. However, one limitation is that N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide can also modulate other ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide. One area of research is the development of more potent and selective modulators of the TRPV4 ion channel. Additionally, the potential use of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide in the treatment of other diseases and conditions, such as cancer and neurodegenerative diseases, could be explored. Finally, the mechanism of action of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide and its effects on other ion channels could be further studied to better understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide involves a multi-step process, starting with the reaction of N-butylamine with 2-chloroacetyl chloride to form N-butyl-2-chloroacetamide. This intermediate is then reacted with 2-mercaptobenzothiazole to form N-butyl-N-(2-mercaptobenzothiazol-6-yl)acetamide. The final step involves the reaction of this intermediate with acetic anhydride and propargyl bromide to form N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been studied for its potential therapeutic use in various diseases and conditions. One area of research is its potential use in the treatment of pain. Studies have shown that N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide can inhibit the TRPV4 ion channel, which is involved in pain sensation. Another area of research is its potential use in the treatment of cardiovascular diseases. N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been shown to improve endothelial function and reduce blood pressure in animal models. Additionally, N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide has been studied for its potential use in the treatment of inflammatory bowel disease, as it can reduce inflammation in the gut.
Propriétés
IUPAC Name |
N-butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-3-5-8-16(14(17)4-2)11-6-7-12-13(9-11)18-10-15-12/h4,10-11H,2-3,5-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVJXCZHLQAQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCC2=C(C1)SC=N2)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
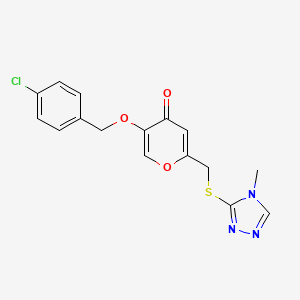
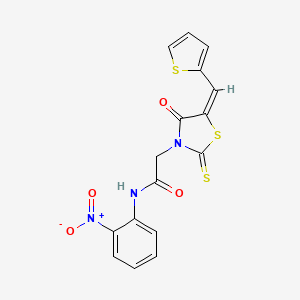
![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)


![3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidine](/img/structure/B2384310.png)
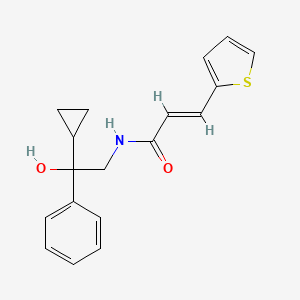
![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
